molecular formula C11H13BrN2 B2671065 8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine CAS No. 1548310-03-7

8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B2671065
CAS No.: 1548310-03-7
M. Wt: 253.143
InChI Key: XIGAQFIAZHFUOT-UHFFFAOYSA-N
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Description

8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a butan-2-yl group at the 2nd position of the imidazo[1,2-a]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine and imidazole derivatives.

    Bromination: The bromination of the imidazo[1,2-a]pyridine core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antiviral, antibacterial, and anticancer drugs.

    Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects .

Comparison with Similar Compounds

Similar Compounds

    2-(butan-2-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom at the 8th position.

    8-chloro-2-(butan-2-yl)imidazo[1,2-a]pyridine: Contains a chlorine atom instead of bromine.

    8-bromo-2-(methyl)imidazo[1,2-a]pyridine: Has a methyl group instead of the butan-2-yl group.

Uniqueness

8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the butan-2-yl group, which confer specific chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the butan-2-yl group influences its lipophilicity and binding affinity to molecular targets .

Properties

IUPAC Name

8-bromo-2-butan-2-ylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-3-8(2)10-7-14-6-4-5-9(12)11(14)13-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGAQFIAZHFUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CN2C=CC=C(C2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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